

Technical Guide: Imazamox-13C,d3 for Advanced Analytical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Imazamox-13C,d3**

Cat. No.: **B12425544**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Imazamox-13C,d3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the herbicide Imazamox. This document outlines its core properties, provides detailed experimental protocols for its use in analytical methodologies, and illustrates the typical analytical workflow.

Core Properties of Imazamox-13C,d3

Imazamox-13C,d3 is an isotopically labeled form of Imazamox, where one carbon atom and three hydrogen atoms have been replaced with their heavier stable isotopes, ¹³C and deuterium (d), respectively. This labeling results in a molecule that is chemically identical to Imazamox but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based analytical techniques.

Quantitative Data Summary

The key quantitative data for **Imazamox-13C,d3** and its unlabeled counterpart, Imazamox, are summarized in the table below for easy comparison.

Property	Imazamox-13C,d3	Imazamox
Molecular Formula	$C_{14}^{13}CH_{16}D_3N_3O_4$	$C_{15}H_{19}N_3O_4$
Molecular Weight	309.34 g/mol [1] [2] [3]	305.33 g/mol
CAS Number (unlabeled)	114311-32-9 [3]	114311-32-9

Mechanism of Action of Imazamox

Imazamox is a systemic herbicide belonging to the imidazolinone family. Its primary mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, Imazamox halts plant growth, ultimately leading to the death of susceptible plants. Animals do not possess the ALS enzyme, which contributes to the herbicide's selectivity.

Experimental Protocols

Imazamox-13C,d3 is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the accuracy and precision of Imazamox detection in various matrices like soil, water, and biological samples.

General Synthesis Protocol for Isotopically Labeled Imazamox

While the precise, proprietary synthesis protocol for commercial **Imazamox-13C,d3** is not publicly available, a general approach for the synthesis of isotopically labeled imidazolinone herbicides can be described. The synthesis of Imazamox involves the condensation of a substituted pyridine-2,3-dicarboxylic acid ester with an appropriately substituted aminobutyramide. To introduce the isotopic labels, a starting material containing the ^{13}C and deuterium atoms would be used. For **Imazamox-13C,d3**, this would likely involve a methoxy- ^{13}C -d3 methylating agent to introduce the labeled methoxymethyl group onto the pyridine ring.

Disclaimer: The following is a representative, not a validated, protocol.

- Preparation of Labeled Precursor: Synthesize 5-((methoxy-¹³C-d₃)methyl)nicotinic acid from appropriate starting materials.
- Condensation Reaction: React the labeled nicotinic acid derivative with 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl) functionality under suitable reaction conditions.
- Purification: The crude product is then purified using techniques such as column chromatography and recrystallization to yield high-purity **Imazamox-13C,d3**.
- Characterization: The final product's identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Protocol for Quantitative Analysis of Imazamox in Water Samples using LC-MS/MS

This protocol describes a method for the determination of Imazamox in water samples using **Imazamox-13C,d3** as an internal standard.

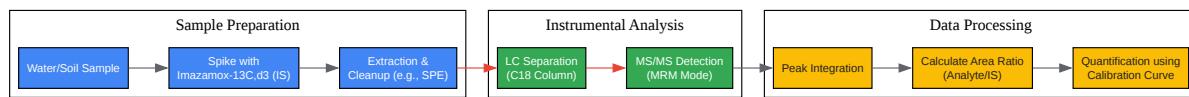
1. Sample Preparation:

- Collect water samples in clean, appropriate containers.
- To a 10 mL aliquot of the water sample, add a known concentration of **Imazamox-13C,d3** internal standard solution.
- Acidify the sample with formic acid.
- The sample is then ready for direct injection or can be further concentrated using solid-phase extraction (SPE) for lower detection limits.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System: An HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase:

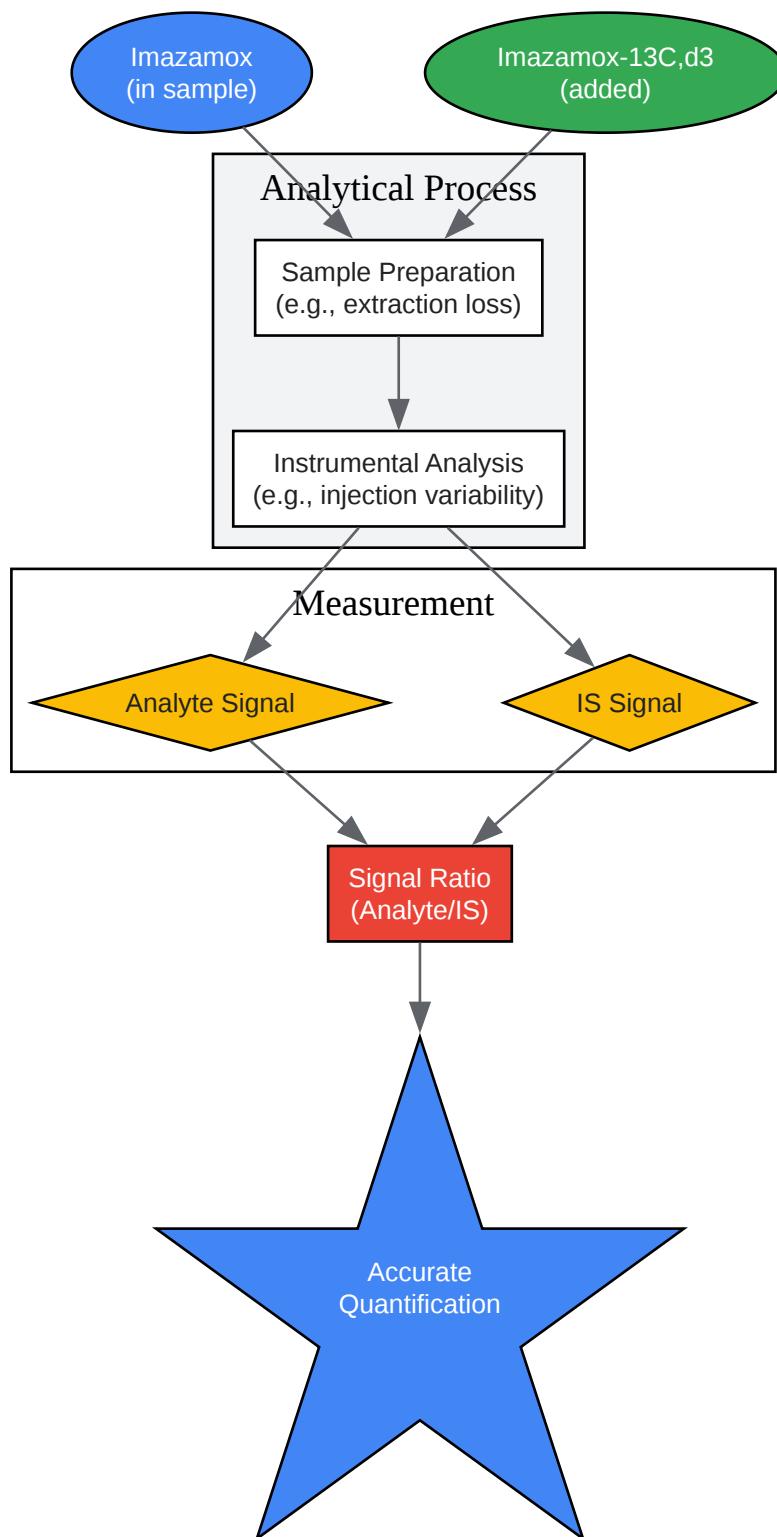
- A: Water with 0.1% formic acid
- B: Acetonitrile or Methanol with 0.1% formic acid
- Gradient Elution: A suitable gradient to separate Imazamox from matrix components.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Imazamox: m/z 306.0 → 261.0 (quantifier) and 306.0 → 86.0 (qualifier)
 - **Imazamox-13C,d3**: m/z 310.0 → 264.0 (or other appropriate fragment)


3. Data Analysis:

- The concentration of Imazamox in the sample is determined by calculating the peak area ratio of the analyte (Imazamox) to the internal standard (**Imazamox-13C,d3**) and comparing it to a calibration curve prepared with known concentrations of Imazamox and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with **Imazamox-13C,d3**.


Analytical Workflow for Imazamox Quantification

[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantitative analysis of Imazamox using **Imazamox-13C,d3** as an internal standard.

Logical Relationship of Internal Standard Method

The internal standard (IS) experiences the same variations as the analyte, allowing the signal ratio to provide an accurate measurement.

[Click to download full resolution via product page](#)

Caption: The logical principle of using a stable isotope-labeled internal standard for accurate quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Imazamox-13C,d3 for Advanced Analytical Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12425544#molecular-weight-of-imazamox-13c-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com